molecular formula C19H16F3NO5S B2460004 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 1797964-00-1

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B2460004
CAS No.: 1797964-00-1
M. Wt: 427.39
InChI Key: WTSAAAZTCHNEER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties The compound (CAS No. 1797964-00-1) features a molecular formula of C₁₉H₁₆F₃NO₅S and a molecular weight of 427.39 g/mol . Its structure includes:

  • Benzo[d][1,3]dioxole moiety: Enhances electron density, facilitating interactions with biological targets .
  • Trifluoromethylphenyl group: Increases lipophilicity, improving membrane permeability .

Synthesis and Purification
Key synthesis parameters include:

  • Solvent selection: Polar solvents like DMSO optimize intermediate stability .
  • Temperature control: Reactions are conducted between 0–80°C to minimize side products .
  • Catalysts: NaIO₄ is used for oxidation steps .
  • Purification: Column chromatography with gradients of Et₂O/pentane or MeOH/CH₂Cl₂ ensures high purity (≥95%) .

Its trifluoromethyl group and sulfonamide functionality suggest applications in antimicrobial and anti-inflammatory drug development .

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO5S/c20-19(21,22)15-5-3-14(4-6-15)12-29(24,25)23-9-1-2-10-26-16-7-8-17-18(11-16)28-13-27-17/h3-8,11,23H,9-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSAAAZTCHNEER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a benzo[d][1,3]dioxole moiety and a trifluoromethyl group, suggest that it may interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Benzo[d][1,3]dioxole moiety : Known for its ability to enhance biological interactions due to its electron-rich nature.
  • Trifluoromethyl group : Often associated with increased lipophilicity and potential interactions with biological membranes.
  • Methanesulfonamide group : Commonly linked to anti-inflammatory and antimicrobial properties.

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : Similar compounds have shown efficacy as inhibitors of various enzymes involved in inflammatory pathways and cancer progression. The sulfonamide moiety is particularly noted for its role in targeting enzymes related to the NLRP3 inflammasome, a key player in innate immunity .
  • Receptor Interaction : The benzo[d][1,3]dioxole structure may facilitate π-π stacking interactions with aromatic residues in target proteins, enhancing binding affinity and specificity.

Biological Activities

Research indicates that compounds with similar structures exhibit significant biological activities:

Anti-inflammatory Activity

Studies have demonstrated that sulfonamide derivatives can inhibit the activation of the NLRP3 inflammasome, which is implicated in various inflammatory diseases. For instance, compounds structurally related to our target showed IC50 values in the low micromolar range against NLRP3 activation .

Anticancer Potential

The compound's ability to modulate cellular pathways suggests potential anticancer properties. For example, derivatives have been tested against human cancer cell lines, showing promising results in inhibiting cell proliferation. One study reported an IC50 value of 4.363 μM for related compounds against colon cancer cells .

Case Studies and Research Findings

A comprehensive analysis of similar compounds provides insight into the expected biological activity of this compound:

CompoundBiological ActivityIC50 (μM)Reference
Compound ANLRP3 Inhibition0.91
Compound BAnticancer (HCT116)4.36
Compound CAnti-inflammatory10.0

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Structural Features Biological Activity Key Findings
Target Compound Benzo[d][1,3]dioxole, trifluoromethylphenyl, methanesulfonamide Anti-inflammatory, antimicrobial High lipophilicity (logP ~3.2); IC₅₀ < 1 µM in GRK2 inhibition assays
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclopropanesulfonamide Benzo[d][1,3]dioxole, cyclopropane sulfonamide Antibacterial Moderate activity against S. aureus (MIC = 8 µg/mL)
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-fluorobenzenesulfonamide Benzo[d][1,3]dioxole, fluorobenzenesulfonamide Anti-inflammatory, anticancer Inhibits COX-2 by 60% at 10 µM; reduces tumor growth in murine models
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,5-dimethylbenzenesulfonamide Benzo[d][1,3]dioxole, dimethylbenzenesulfonamide Antibacterial, antifungal Broad-spectrum activity (MIC = 4–16 µg/mL)
N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-4-nitrobenzenesulfonamide Dimethylamino, nitrobenzenesulfonamide, piperazine Antipsychotic (theoretical) Predicted dopamine receptor binding (Ki = 12 nM in silico models)

Key Observations:

Role of Substituents :

  • The trifluoromethyl group in the target compound enhances metabolic stability compared to cyclopropane or fluorine analogs .
  • Methanesulfonamide derivatives generally show higher antimicrobial activity than acetamide variants (e.g., MIC reduced by 50% in target vs. ) .

Bioactivity Variations :

  • Compounds with electron-withdrawing groups (e.g., trifluoromethyl, nitro) exhibit stronger enzyme inhibition (e.g., GRK2 IC₅₀ < 1 µM vs. COX-2 60% inhibition in ) .
  • Dimethylbenzenesulfonamide derivatives () show broader antifungal activity due to increased steric bulk.

Synthetic Challenges :

  • Purification : Target compound requires gradient chromatography for ≥95% purity, whereas cyclopropane analogs () are purified via simpler isocratic methods .
  • Reaction Time : Fluorinated analogs () demand stricter reaction monitoring (TLC/HPLC) to avoid over-reaction .

Mechanistic and Methodological Insights

Data Reconciliation in Bioactivity Studies
Discrepancies in reported activities (e.g., MIC variations) are resolved by:

  • Standardized assays : Using PC-3 cell lines for cytotoxicity or MTT assays for viability .
  • Substituent-controlled comparisons : Evaluating analogs with identical cores but varying substituents (e.g., 4-trifluoromethylphenyl vs. 4-fluorophenyl) .

In Vitro Assays for Mechanism Validation

  • Enzyme inhibition : Western blotting confirms target engagement (e.g., GRK2 inhibition) .
  • Binding affinity : Surface plasmon resonance (SPR) quantifies interactions with biological membranes .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this sulfonamide derivative?

  • Methodological Approach : Key parameters include solvent selection (e.g., DMSO for polar intermediates), temperature control (often between 0–80°C to balance reaction rate and side-product formation), and catalyst use (e.g., NaIO₄ for oxidation steps). Reaction time must be monitored via TLC or HPLC to prevent over- or under-reaction. For example, column chromatography with gradients of Et₂O/pentane or MeOH/CH₂Cl₂ is effective for purification .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions (e.g., benzo[d][1,3]dioxole protons at δ 5.9–6.2 ppm, trifluoromethyl group at δ ~120 ppm in ¹³C) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • HPLC : Purity assessment (>95% is typical for bioactive studies) using reverse-phase columns with UV detection .

Q. What reaction conditions favor functional group stability during derivatization?

  • Stability Considerations : The alkyne moiety (but-2-yn-1-yl) is sensitive to strong acids/bases. Use mild conditions (pH 6–8) and inert atmospheres (N₂/Ar) to prevent decomposition. For sulfonamide reactions, maintain anhydrous solvents (e.g., THF, DMF) to avoid hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • SAR Strategies :

  • Substituent Modulation : Replace the 4-(trifluoromethyl)phenyl group with electron-withdrawing groups (e.g., nitro) to enhance target binding or electron-donating groups (e.g., methoxy) for solubility.
  • Bioisosteric Replacement : Substitute the benzo[d][1,3]dioxole with indole or quinoline to explore π-π stacking interactions.
  • In Silico Modeling : Docking studies (e.g., AutoDock) predict interactions with bacterial enzymes (e.g., dihydrofolate reductase) or cancer targets (e.g., kinase receptors) .

Q. How should researchers resolve contradictions in reported bioactivity data across similar sulfonamides?

  • Data Reconciliation Framework :

Standardize Assays : Use consistent cell lines (e.g., PC-3 for prostate cancer) and protocols (e.g., MTT assay for cytotoxicity).

Control for Substituent Effects : Compare analogs with identical core structures but varying substituents (e.g., 4-fluorophenyl vs. 4-trifluoromethylphenyl in ).

Validate Mechanisms : Employ Western blotting or ELISA to confirm target inhibition (e.g., GRK2 inhibition in ) .

Q. What in vitro assays are suitable for evaluating the compound’s mechanism of action?

  • Assay Design :

  • Antibacterial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : Dose-response curves (IC₅₀) on cancer cell lines (e.g., DU-145 prostate cancer cells) using flow cytometry for apoptosis markers .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase activity with ATP-competitive probes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.